molecular formula C7H6ClF2NO B11784209 4-Chloro-3-(difluoromethyl)-2-methoxypyridine

4-Chloro-3-(difluoromethyl)-2-methoxypyridine

Cat. No.: B11784209
M. Wt: 193.58 g/mol
InChI Key: ZCTQAPLVKVEKHQ-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is defined by its planar pyridine core, with substituents influencing bond angles and intermolecular interactions. The difluoromethyl group ($$ \text{CF}2\text{H} $$) introduces steric and electronic effects, while the methoxy group ($$ \text{OCH}3 $$) contributes to hydrogen-bonding capabilities. Although no direct crystallographic data for this compound is available in the provided sources, insights can be drawn from analogous pyridine derivatives.

For example, studies on 4-(difluoromethyl)pyridin-2-amine reveal that the difluoromethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance. Similarly, crystal structures of halogenated pyridines, such as 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluorophosphate, demonstrate that substituents like chlorine and methoxy groups stabilize the lattice through weak C–H···F and π-π interactions. These interactions likely extend to this compound, where the chlorine atom may participate in halogen bonding, and the methoxy group could engage in hydrogen bonding with adjacent molecules.

A theoretical analysis using density functional theory (DFT) would predict bond lengths and angles consistent with aromatic pyridine systems. The C–Cl bond is expected to measure approximately 1.73 Å, while C–F bonds in the difluoromethyl group would range between 1.32–1.35 Å. Unit cell parameters for similar compounds suggest a monoclinic or triclinic crystal system, with lattice constants varying based on substituent bulk and polarity.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$ ^1\text{H} $$ NMR : The methoxy group ($$ \text{OCH}3 $$) produces a singlet near δ 3.9 ppm, while the difluoromethyl group ($$ \text{CF}2\text{H} $$) exhibits a triplet of triplets around δ 6.2–6.5 ppm due to coupling with two fluorine atoms ($$ J_{\text{H-F}} \approx 56 \, \text{Hz} $$) and adjacent protons. Aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm, with splitting patterns dependent on their positions relative to electron-withdrawing groups.
  • $$ ^{13}\text{C} $$ NMR : The pyridine carbons appear in the range of δ 120–160 ppm. The methoxy carbon resonates near δ 55 ppm, while the difluoromethyl carbon is deshielded to δ 110–115 ppm ($$ J_{\text{C-F}} \approx 250 \, \text{Hz} $$).
  • $$ ^{19}\text{F} $$ NMR : The two fluorine atoms in the difluoromethyl group generate a doublet near δ -110 ppm ($$ J_{\text{F-F}} \approx 250 \, \text{Hz} $$).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C–F stretching vibrations at 1100–1250 cm$$ ^{-1} $$.
  • C–Cl stretch near 750 cm$$ ^{-1} $$.
  • Aromatic C=C stretches at 1450–1600 cm$$ ^{-1} $$.
  • Methoxy C–O stretch at 1050–1150 cm$$ ^{-1} $$.
Mass Spectrometry (MS)

The molecular ion peak appears at $$ m/z $$ 193.58, corresponding to the molecular weight. Fragmentation patterns include loss of the difluoromethyl group ($$ \text{CF}_2\text{H} $$, $$ m/z $$ 144) and chlorine ($$ m/z $$ 158).

Conformational Dynamics via Rotational Spectroscopy

Rotational spectroscopy studies for this compound are not explicitly documented in the provided sources. However, computational models predict that the difluoromethyl group exhibits restricted rotation due to the electronegativity of fluorine atoms, which increase the barrier to rotation around the C–CF$$_2$$H bond. This barrier is estimated at 8–12 kJ/mol, comparable to that of trifluoromethyl groups in similar systems. The methoxy group, in contrast, rotates freely, with a negligible energy barrier (<2 kJ/mol).

Comparative Analysis with Substituted Pyridine Analogues

The structural and electronic effects of substituents are critical in determining the properties of pyridine derivatives:

Compound Substituents Key Features
4-Chloro-3-fluoro-2-methylpyridine Cl, F, CH$$_3$$ Methyl group enhances lipophilicity; fluorine increases metabolic stability.
4-(Difluoromethyl)pyridin-2-amine NH$$2$$, CF$$2$$H Amino group enables hydrogen bonding; difluoromethyl reduces electron density.
4-Methoxypyridine OCH$$_3$$ Methoxy group promotes solubility via polar interactions.

The difluoromethyl group in this compound uniquely combines steric bulk and electron-withdrawing effects, distinguishing it from analogues with single fluorine or methyl groups. This combination may enhance binding affinity in target applications while maintaining moderate solubility due to the methoxy substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

4-chloro-3-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-7-5(6(9)10)4(8)2-3-11-7/h2-3,6H,1H3

InChI Key

ZCTQAPLVKVEKHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C(F)F)Cl

Origin of Product

United States

Preparation Methods

Direct Difluoromethylation via DAST

A widely reported method involves converting a pyridine-3-carboxaldehyde intermediate into the difluoromethyl group using diethylamino-sulfur trifluoride (DAST). For example, 4-chloro-2-methoxy-3-pyridinecarboxaldehyde undergoes fluorination at −78°C in dichloromethane, yielding 4-chloro-3-(difluoromethyl)-2-methoxypyridine.

Reaction Conditions :

  • DAST : 5.7 equivalents relative to aldehyde.

  • Temperature : −78°C to room temperature.

  • Workup : Quenching with ice/sodium sulfite, extraction with ether, and silica gel chromatography.

Performance Metrics :

  • Yield : ~91% (reported for analogous compounds).

  • Purity : >95% (confirmed via 1H^1H NMR and chromatography).

This method leverages the electrophilic nature of DAST to replace the aldehyde oxygen with two fluorine atoms. The methoxy group at position 2 must be introduced prior to fluorination to avoid side reactions.

Sequential Functionalization of Pyridine Intermediates

Methoxylation Followed by Chlorination and Fluorination

A stepwise approach starts with 2-methoxypyridine , which undergoes chlorination at position 4 and subsequent difluoromethylation at position 3.

Chlorination

Chlorination is achieved using reagents like phosphorus oxychloride (POCl3_3) or sulfuryl chloride (SO2_2Cl2_2). For example:

  • Substrate : 3-(difluoromethyl)-2-methoxypyridine.

  • Chlorinating Agent : SO2_2Cl2_2 in dichloroethane.

  • Conditions : Reflux at 80°C for 6 hours.

Yield : 70–85% (extrapolated from analogous chlorinations).

Difluoromethylation

The difluoromethyl group is introduced via radical or nucleophilic pathways. A notable method uses Cu-mediated cross-coupling with HCF2_2SO2_2Cl, as demonstrated in trifluoromethylpyridine syntheses.

Challenges :

  • Regioselectivity issues during chlorination.

  • Sensitivity of methoxy groups to strong acids/bases.

Cyclization Strategies

Ring Construction from Trifluoromethyl-Containing Building Blocks

Pyridine rings can be assembled using precursors like 2,2-difluoroacetic anhydride and vinyl ethers , followed by cyclization. For instance, a vapor-phase reaction at >300°C with iron fluoride catalysts generates trifluoromethylpyridines. Adapting this for difluoromethyl groups requires modifying the fluorination step.

Example Protocol :

  • React 2-methoxy-4-chloropyridine with difluoroacetyl chloride under Friedel-Crafts conditions.

  • Cyclize using ammonium acetate/acetic acid.

Yield : ~60% (estimated from similar cyclizations).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DAST FluorinationHigh regioselectivity; mild conditionsRequires aldehyde precursor; DAST toxicity85–91%
Sequential FunctionalizationFlexible; scalable for industryMultiple steps; purification challenges70–85%
CyclizationDirect ring formation; fewer stepsHigh-temperature conditions; side products55–65%

Industrial and Environmental Considerations

Catalyst Optimization

Phosphotungstic acid and hydrogen peroxide systems (used in methoxylation) reduce waste compared to traditional stoichiometric reagents. For example, phosphotungstic acid (10–12 wt%) in water enables efficient oxidation of methyl groups to methoxy.

Green Chemistry Metrics

  • Atom Economy : DAST fluorination (75%) vs. cyclization (68%).

  • E-factor : Sequential methods generate 3.2 kg waste/kg product, whereas cyclization produces 4.5 kg/kg .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and agrochemicals .

Scientific Research Applications

Drug Development

Research indicates that 4-Chloro-3-(difluoromethyl)-2-methoxypyridine is being explored as a potential drug candidate due to its biological activities. Preliminary studies suggest it may possess antimicrobial properties and could have anti-inflammatory effects. These properties make it a candidate for further investigation in therapeutic applications targeting inflammatory diseases and microbial infections.

Agrochemical Applications

This compound also shows promise in the field of agrochemicals. Its chemical structure suggests potential use as a herbicide or pesticide , similar to other compounds with pyridine structures that have demonstrated efficacy against various agricultural pests. The ability to modify its functional groups could lead to the development of more effective formulations.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • A study highlighted its potential antimicrobial activity, suggesting that it could inhibit certain bacterial strains.
  • Another investigation explored its anti-inflammatory properties, indicating possible therapeutic benefits in treating inflammatory conditions.

These findings necessitate further research to fully elucidate the compound's mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their substitution patterns are summarized in Table 1 :

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-3-(difluoromethyl)-2-methoxypyridine Cl (4), -CF$2$H (3), -OCH$3$ (2) C$7$H$6$ClF$_2$NO 193.6 Intermediate in drug synthesis
4-Chloro-3-methoxy-2-methylpyridine Cl (4), -OCH$3$ (3), -CH$3$ (2) C$7$H$8$ClNO 157.6 Pharmaceutical impurity (Pantoprazole)
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Cl (4, phenyl), -OCH$_3$ (2, phenyl), -OH (3) C${12}$H${10}$ClNO$_2$ 243.7 Potential kinase inhibitor
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine Cl (4), -CF$_2$H (2) C$8$H$4$ClF$2$N$3$ 219.6 Anticancer candidate

Key Observations :

  • The difluoromethyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogues like 4-Chloro-3-methoxy-2-methylpyridine.
  • Positional effects: The 2-methoxy group in the target compound may reduce steric hindrance compared to 2-methyl or 2-cyano substituents in other pyridines, enhancing reactivity .

Physicochemical Properties

Table 2 compares melting points, solubility, and spectral

Compound Name Melting Point (°C) IR (cm$^{-1}$) $^1$H NMR (δ, ppm) Solubility References
This compound N/A 1250 (C-F stretch) 3.90 (s, -OCH$_3$), 6.45 (d, pyridine-H) Low in water
4-Chloro-3-methoxy-2-methylpyridine 268–287 1100 (C-O-C) 2.35 (s, -CH$3$), 3.85 (s, -OCH$3$) Moderate in DMSO
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol N/A 3200 (-OH) 8.20 (s, pyridine-H), 6.80 (d, phenyl-H) Soluble in ethanol

Key Observations :

  • The difluoromethyl group introduces strong C-F stretching vibrations (~1250 cm$^{-1}$) in IR spectra, absent in non-fluorinated analogues .
  • The 2-methoxy group in the target compound shows a characteristic singlet at δ 3.90 ppm in $^1$H NMR, similar to other methoxy-substituted pyridines .

Role of Fluorine in Bioactivity

  • Metabolic Stability : The difluoromethyl group in the target compound reduces oxidative metabolism compared to -CH$3$ or -CH$2$F analogues, extending half-life in vivo .
  • Protein Binding : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with target proteins, as seen in fluorinated kinase inhibitors .

Biological Activity

4-Chloro-3-(difluoromethyl)-2-methoxypyridine is a chemical compound belonging to the pyridine family, characterized by its unique molecular structure, which includes a chloro group, a difluoromethyl group, and a methoxy group. Its molecular formula is C7H6ClF2N. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

The structural features of this compound contribute to its distinct chemical properties. The presence of electron-withdrawing groups such as chlorine and difluoromethyl enhances its reactivity, making it a candidate for various biological interactions.

Property Value
Molecular FormulaC7H6ClF2N
Molecular Weight179.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting mechanisms that may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

  • Case Study: In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

  • Research Findings: A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in the production of TNF-alpha and IL-6 cytokines, indicating a promising anti-inflammatory profile .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial resistance mechanisms.
  • Receptor Interaction: It may interact with receptors associated with inflammatory responses.
  • Structural Analogues: Similar compounds have shown binding affinities to targets involved in inflammatory processes, suggesting a potential pathway for further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound Name Key Features
2-Chloro-4-(trifluoromethyl)pyridineContains a trifluoromethyl group instead of difluoromethyl.
2-Chloro-4-(difluoromethyl)-3-fluoropyridineHas an additional fluorine atom on the pyridine ring.
2-Chloro-4-(difluoromethyl)-6-methoxyphenolSimilar structure but features a phenol group instead of pyridine.

This table illustrates that while these compounds share structural similarities, their differing functional groups may lead to variations in biological activity.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-(difluoromethyl)-2-methoxypyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example:
  • Chlorination : Start with a 2-methoxypyridine derivative. Introduce chlorine at the 4-position using chloromethyl methyl ether or thionyl chloride under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane .
  • Difluoromethylation : Apply fluorinating agents (e.g., DAST or XtalFluor-E) to introduce the difluoromethyl group at the 3-position. Optimize reaction time (12–24 hrs) and temperature (0–25°C) to avoid over-fluorination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (fluorination)Prevents side reactions
SolventAnhydrous DCM or THFEnhances reagent stability
CatalystNone required for DASTReduces complexity

Q. How is the compound characterized structurally, and what spectroscopic techniques are recommended?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. The methoxy group (-OCH3_3) appears as a singlet at ~3.8 ppm in 1^1H NMR. Fluorine coupling in 19^19F NMR distinguishes CF2_2H groups (-72 to -75 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 207.03 for C8_8H7_7ClF2_2NO) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry. The pyridine ring’s planarity and bond angles validate substituent positions .

Advanced Questions

Q. How does the difluoromethyl group influence electronic and steric properties in cross-coupling reactions?

  • Methodological Answer : The -CF2_2H group exerts strong electron-withdrawing effects (-I), activating the pyridine ring for nucleophilic substitution at the 4-chloro position. However, steric hindrance from the difluoromethyl group can slow coupling reactions (e.g., Suzuki-Miyaura). Mitigate this by:
  • Using bulky palladium catalysts (e.g., XPhos Pd G3) to stabilize transition states.
  • Increasing reaction temperature (80–100°C) and extending time (24–48 hrs) for aryl boronic acid couplings .

Q. Data Analysis :

Reaction TypeYield (with -CF2_2H)Yield (with -CH3_3)
Suzuki Coupling45–60%75–85%
Buchwald-Hartwig30–50%65–80%

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. To address:
  • Purity Validation : Use orthogonal methods (HPLC, LC-MS) to ensure >95% purity. Residual solvents (e.g., DMF) can inhibit enzyme activity .
  • Assay Optimization : Test multiple concentrations (1 nM–100 µM) in dose-response curves. Include controls for non-specific binding (e.g., DMSO vehicle).
  • Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare results with structurally related analogs (e.g., 4-chloro-3-trifluoromethyl derivatives) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The difluoromethyl group’s electronegativity enhances hydrogen bonding with catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. The methoxy group’s rotational freedom may reduce binding affinity if steric clashes occur .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide analog design .

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